molecular formula C7H9ClN2O3 B6188016 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride CAS No. 2639412-02-3

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride

Cat. No.: B6188016
CAS No.: 2639412-02-3
M. Wt: 204.6
InChI Key:
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Description

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine-2-carboxylic acid.

    Amination Reaction: The carboxylic acid group is first protected, and then an amination reaction is carried out to introduce the amino group at the 3-position of the pyridine ring.

    Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 3-amino-4-hydroxypyridine-2-carboxylic acid.

    Reduction: 3-amino-4-methoxypyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-methoxypyridine-4-carboxylic acid
  • 3-amino-4-hydroxypyridine-2-carboxylic acid
  • 3-amino-4-methoxypyridine-2-methanol

Uniqueness

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

2639412-02-3

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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